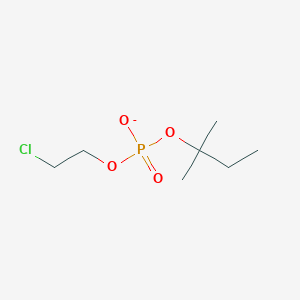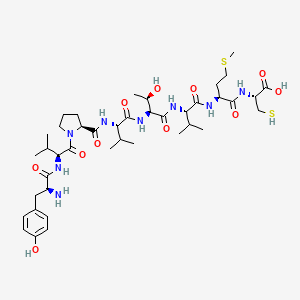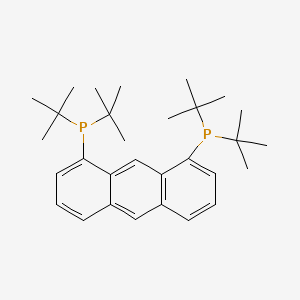
N~1~-(2-Fluoroethyl)-N~2~-undecylethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-(2-Fluoroethyl)-N~2~-undecylethane-1,2-diamine is an organic compound that features a fluorinated ethyl group and an undecyl chain attached to an ethane-1,2-diamine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-Fluoroethyl)-N~2~-undecylethane-1,2-diamine typically involves the reaction of 2-fluoroethylamine with undecylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2-Fluoroethylamine+Undecylamine→N 1 -(2-Fluoroethyl)-N 2 -undecylethane-1,2-diamine
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced purification techniques such as distillation and chromatography ensures that the final product meets the required specifications for various applications.
Análisis De Reacciones Químicas
Types of Reactions
N~1~-(2-Fluoroethyl)-N~2~-undecylethane-1,2-diamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The fluorine atom in the 2-fluoroethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are used.
Substitution: Nucleophiles such as sodium azide or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of amine oxides.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of azides or thiol-substituted products.
Aplicaciones Científicas De Investigación
N~1~-(2-Fluoroethyl)-N~2~-undecylethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of N1-(2-Fluoroethyl)-N~2~-undecylethane-1,2-diamine involves its interaction with specific molecular targets. The fluorinated ethyl group enhances the compound’s ability to interact with biological membranes, potentially disrupting cellular processes. The undecyl chain contributes to the compound’s hydrophobicity, facilitating its incorporation into lipid bilayers and affecting membrane fluidity.
Comparación Con Compuestos Similares
Similar Compounds
- N~1~-(2-Fluoroethyl)-N~2~-dodecylethane-1,2-diamine
- N~1~-(2-Fluoroethyl)-N~2~-decylethane-1,2-diamine
- N~1~-(2-Fluoroethyl)-N~2~-octylethane-1,2-diamine
Uniqueness
N~1~-(2-Fluoroethyl)-N~2~-undecylethane-1,2-diamine is unique due to its specific chain length and fluorinated ethyl group, which confer distinct physicochemical properties. These properties make it particularly suitable for applications requiring enhanced membrane interaction and stability.
Propiedades
Número CAS |
627522-25-2 |
|---|---|
Fórmula molecular |
C15H33FN2 |
Peso molecular |
260.43 g/mol |
Nombre IUPAC |
N'-(2-fluoroethyl)-N-undecylethane-1,2-diamine |
InChI |
InChI=1S/C15H33FN2/c1-2-3-4-5-6-7-8-9-10-12-17-14-15-18-13-11-16/h17-18H,2-15H2,1H3 |
Clave InChI |
LMFNLVMZKWGEGB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCNCCNCCF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H-Pyrazole-5-carboxamide,N-[4-[(dimethylamino)iminomethyl]-2-fluorophenyl]-1-(3-fluoro-2-naphthalenyl)-3-(trifluoromethyl)-](/img/structure/B14233167.png)

![2-[4-(Benzyloxy)phenyl]-4-(chloromethyl)-5-methyl-1,3-oxazole](/img/structure/B14233178.png)

![3-(3-Methoxypropyl)-6-(piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14233200.png)




![N'-benzhydryl-N-[2-(2-chlorophenyl)ethyl]ethane-1,2-diamine](/img/structure/B14233235.png)


![1-(2-Methylphenyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14233256.png)
